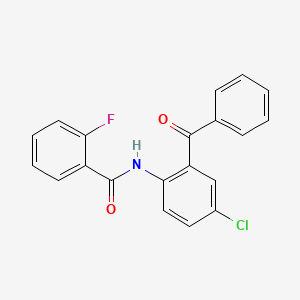

N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFNO2/c21-14-10-11-18(23-20(25)15-8-4-5-9-17(15)22)16(12-14)19(24)13-6-2-1-3-7-13/h1-12H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUKWMSNBMYMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157488-11-4 | |

| Record name | N-(2-BENZOYL-4-CHLOROPHENYL)-2-FLUOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide typically involves the condensation of 2-fluorobenzoic acid with 2-amino-5-chlorobenzophenone. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide has found applications in several areas of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Crystal Packing : The target compound’s benzoyl group induces a 10.6° dihedral angle between aromatic planes, whereas Fo23’s rings are nearly coplanar (0.5°), affecting solubility and melting points .

- Hydrogen Bonding : Fo23 forms 1D amide···amide H-bonds along the a-axis, while the target compound relies on intramolecular N–H···O bonds and π-π interactions for stability .

- Electron Effects : Chlorine (σₚ = 0.23) and fluorine (σₚ = 0.06) substituents modulate electron density at the amide nitrogen, influencing acidity (pKa) and reactivity .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

- Molecular Formula : C15H12ClFNO

- Molecular Weight : 353.784 g/mol

- Structure : The compound features a benzoyl group, a chlorophenyl group, and a fluorobenzamide moiety, which contribute to its unique reactivity and biological activity.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer and infectious diseases.

- Binding Affinity : The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to target proteins, which may lead to increased efficacy in therapeutic applications.

Anticancer Properties

Preliminary studies suggest that this compound may possess significant anticancer properties. Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic potency of related compounds against human cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values indicating effective inhibition of cancer cell proliferation .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 4e | NB4 | 0.94 |

| 4e | HL60 | 1.62 |

| 4e | MV4-11 | 1.90 |

| 4e | K562 | 4.23 |

Antimicrobial Activity

There is also emerging evidence supporting the antimicrobial properties of this compound. Studies indicate that this compound may disrupt cellular processes in microbial pathogens, although specific mechanisms remain under investigation.

Case Studies and Research Findings

- Cytotoxic Effects on Cancer Cell Lines : Research involving structurally similar benzamides has demonstrated significant cytotoxic effects against various cancer types. For instance, certain derivatives have shown promising results against leukemia cell lines with low micromolar IC50 values .

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound reveal that it interacts with key enzymes involved in cancer progression and microbial infections. These interactions can lead to inhibition of enzyme activity, disrupting critical cellular pathways necessary for tumor growth or pathogen survival.

- Structural Modifications : Variations in the chemical structure of related compounds have been explored to enhance biological activity further. For example, modifications to the benzamide scaffold have yielded derivatives with improved potency against specific cancer cell lines .

Q & A

Q. What experimental approaches determine degradation kinetics and pathways?

- Methodology : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use LC-MS/MS to track degradation products (e.g., C₁₃H₁₀NOCl). Apply kinetic modeling (e.g., first-order decay) to estimate half-lives and identify irreversible pathways .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.